molecular formula C15H15N3S B10839013 [(Z)-1,2-diphenylethylideneamino]thiourea

[(Z)-1,2-diphenylethylideneamino]thiourea

Katalognummer: B10839013
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: WHRFFXUXTGIZOH-VKAVYKQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-1,2-diphenylethylideneamino]thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1,2-diphenylethylideneamino]thiourea typically involves the reaction of (Z)-1,2-diphenylethylideneamine with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-1,2-diphenylethylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

[(Z)-1,2-diphenylethylideneamino]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an anticancer agent.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(Z)-1,2-diphenylethylideneamino]thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiourea: A simpler compound with similar chemical properties but less complex structure.

    1,3-diphenylthiourea: A related compound with two phenyl groups attached to the thiourea moiety.

    N-phenylthiourea: Another similar compound with a single phenyl group attached to the thiourea moiety.

Uniqueness

[(Z)-1,2-diphenylethylideneamino]thiourea is unique due to its (Z)-1,2-diphenylethylideneamino moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H15N3S

Molekulargewicht

269.4 g/mol

IUPAC-Name

[(Z)-1,2-diphenylethylideneamino]thiourea

InChI

InChI=1S/C15H15N3S/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14-

InChI-Schlüssel

WHRFFXUXTGIZOH-VKAVYKQESA-N

Isomerische SMILES

C1=CC=C(C=C1)C/C(=N/NC(=S)N)/C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)CC(=NNC(=S)N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.